Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
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Overview
Description
Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 4H-1,2,4-triazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the target molecules . The compound can also interfere with cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal compound with enhanced activity against a broader spectrum of fungi.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-12(16)7-18-11-5-3-4-10(6-11)15-8-13-14-9-15/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
GYKNXLVGAAVCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N2C=NN=C2 |
Origin of Product |
United States |
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